1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)
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Overview
Description
1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) is a bicyclic compound that features a cyclopentane ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) can be achieved through a diastereoselective synthesis strategy. One such method involves the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalyst loadings.
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and bioactive compounds.
Medicine: It is explored for its potential therapeutic applications, including as a scaffold for drug design.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as protease activated receptor 1 (PAR1) antagonists, which are promising antiplatelet targets to prevent thrombotic cardiovascular events . The compound’s structure allows it to bind to these receptors and inhibit their activity, thereby exerting its effects.
Comparison with Similar Compounds
Octahydro-1H-cyclopenta[c]pyridine: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom within the ring system.
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: This is a conformationally restricted γ-aminobutyric acid (GABA) analogue with similar structural features.
Uniqueness: 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) is unique due to its specific stereochemistry and the presence of both cyclopentane and pyridine rings
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
CJNWCWVQGCSQRA-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]2CCCN[C@H]2C1 |
Canonical SMILES |
C1CC2CCCNC2C1 |
Origin of Product |
United States |
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